molecular formula C19H23N5O3 B6417061 3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 326918-92-7

3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6417061
CAS No.: 326918-92-7
M. Wt: 369.4 g/mol
InChI Key: XBHVBQATGARAGX-UHFFFAOYSA-N
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Description

3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.18008961 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The compound features a complex structure that includes a purine core with various substituents that enhance its biological activity. The presence of morpholine and phenylpropyl groups contributes to its pharmacological properties.

Chemistry

In synthetic chemistry, C692-0425 serves as a versatile building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to the synthesis of novel compounds with tailored properties .

Biology

C692-0425 is under investigation for its potential as an enzyme inhibitor and receptor modulator. Purine derivatives are known to exhibit various biological activities, making this compound a candidate for further study in biochemical pathways and interactions .

Medicine

This compound is being explored for its therapeutic potential in treating conditions such as:

  • Cancer : Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions.
  • Neurological Disorders : Its ability to cross the blood-brain barrier positions it as a candidate for treating diseases such as Alzheimer's or Parkinson's.
  • Viral Infections : Research indicates potential antiviral properties that could be harnessed in drug development .

Case Study 1: Anticancer Activity

A study conducted on the effects of C692-0425 on various cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted C692-0425's role as an inhibitor of specific kinases involved in cancer proliferation. The compound showed IC50 values indicating strong inhibitory effects, warranting further investigation into its mechanism of action.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The morpholine nitrogen and purine NH groups serve as nucleophilic sites for alkylation or acylation.

Reaction TypeReagents/ConditionsProduct(s)NotesSource
N-Alkylation Methyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium salt at morpholine NSelective alkylation at tertiary amine
N-Acylation Acetyl chloride, pyridine, RTAcetylated morpholine derivativeRequires base for deprotonation

These reactions modify the compound’s solubility and electronic properties, impacting pharmacological activity.

Oxidation Reactions

The purine ring and side-chain aliphatic regions are susceptible to oxidation.

Target SiteOxidizing AgentConditionsProduct(s)OutcomeSource
Purine C8 KMnO₄, H₂O, acidic conditionsReflux, 12h8-oxo derivativeRing expansion possible
Phenylpropyl Chain Ozone, then reductive workup-78°C, CH₂Cl₂Cleavage to benzaldehyde derivativesChain shortening

Oxidation at C8 destabilizes the purine ring, while ozonolysis fragments the hydrophobic side chain.

Nucleophilic Substitution

The electron-deficient purine core allows substitution at C2 and C6 positions.

PositionNucleophileConditionsProduct(s)SelectivitySource
C2 PiperidineDMSO, 100°C, 6h2-piperidinylpurine dioneModerate yield (∼45%)
C6 Hydrazine hydrateEtOH, reflux, 3h6-hydrazinyl derivativeForms hydrazide linkage

Substitution reactions are critical for functionalizing the purine scaffold .

Reduction Reactions

Selective reduction of carbonyl groups or unsaturated bonds is feasible.

Target GroupReducing AgentConditionsProduct(s)ApplicationSource
Purine C2/C6=O NaBH₄, MeOHRT, 2hDiol intermediatesImproves water solubility
Phenylpropyl Chain H₂, Pd/C (10%)EtOAc, 50 psiSaturated propyl chainAlters lipophilicity

Reduction of carbonyls generates diols, while hydrogenation saturates the side chain.

Hydrolysis and Ring-Opening

Acid- or base-catalyzed hydrolysis targets the morpholine ring and purine core.

Reaction TypeConditionsProduct(s)MechanismSource
Morpholine ring HCl (6M), reflux, 8hEthanolamine derivativeRing cleavage via protonation
Purine dione NaOH (2M), 90°C, 24hXanthine analogsDegradation to simpler purines

Hydrolysis under acidic conditions disrupts the morpholine moiety, while alkaline conditions fragment the purine ring .

Photochemical Reactions

UV irradiation induces structural changes in the purine system.

ConditionsObservationProposed PathwayOutcomeSource
UV (254 nm), 6hFluorescence quenchingπ→π* transitions in purine corePotential dimerization

Photostability studies suggest susceptibility to UV degradation, impacting storage conditions.

Metal Coordination

The morpholine nitrogen and purine carbonyls act as ligands for metal ions.

Metal IonConditionsComplex TypeStability Constant (log K)Source
Cu²⁺ pH 7.4, aqueous bufferOctahedral coordination4.2 ± 0.3
Fe³⁺ Ethanol, 25°CTridentate complex3.8 ± 0.2

Metal chelation may enhance bioavailability or enable catalytic applications .

Properties

IUPAC Name

3-methyl-8-morpholin-4-yl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-22-16-15(17(25)21-19(22)26)24(9-5-8-14-6-3-2-4-7-14)18(20-16)23-10-12-27-13-11-23/h2-4,6-7H,5,8-13H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHVBQATGARAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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